molecular formula C11H10BrN3O2 B1483655 4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098136-10-6

4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1483655
CAS No.: 2098136-10-6
M. Wt: 296.12 g/mol
InChI Key: DEZIWWZWZZIQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, an ethyl group, a pyridinyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the bromine atom, the ethyl group, and the pyridinyl group. The final step involves the carboxylation of the pyrazole ring.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The bromine atom is introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.

    Pyridinyl Substitution: The pyridinyl group is typically introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridinyl boronic acid and a suitable palladium catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Ethylation: Ethyl halides, bases like potassium carbonate or sodium hydride

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate

    Carboxylation: Carbon dioxide, high pressure and temperature

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used

    Oxidation Products: Oxidized derivatives of the pyrazole ring

    Coupling Products: Complex structures with extended conjugation or additional functional groups

Scientific Research Applications

4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anti-cancer, and antimicrobial compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

    Material Science: It is used in the design and synthesis of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways involved in disease processes. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-methyl-1H-pyrazole
  • 4-bromo-3-ethyl-1-methyl-1H-pyrazole
  • 4-bromo-1-(pyridin-3-ylmethyl)-1H-pyrazole

Uniqueness

4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group enhances its ability to participate in coordination chemistry and biological interactions, while the carboxylic acid group provides additional sites for derivatization and conjugation.

This compound’s versatility and reactivity make it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

4-bromo-2-ethyl-5-pyridin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-5-3-4-6-13-7/h3-6H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZIWWZWZZIQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CC=CC=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.